An In-depth Technical Guide to 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid
An In-depth Technical Guide to 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, identified by the CAS number 142576-91-8 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique structural arrangement, featuring a carboxylic acid, a sulfonyl chloride, and two fluorine atoms on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The presence of multiple reactive sites allows for selective chemical modifications, enabling the creation of diverse molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.
Physicochemical Properties
The distinct physicochemical properties of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid are crucial for its reactivity and handling. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 142576-91-8 | [1][2][3][4] |
| Molecular Formula | C7H3ClF2O4S | [2] |
| Molecular Weight | 256.61 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Temperature | Room Temperature | [3] |
| InChI Key | QOVXKOPZKHCCHN-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)C1=C(F)C=CC(S(=O)(Cl)=O)=C1F | [2] |
Synthesis and Mechanistic Insights
The synthesis of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, a general synthetic approach can be inferred from related transformations. A plausible retrosynthetic analysis suggests that the molecule can be constructed from a difluorinated benzoic acid precursor.
Generalized Synthetic Workflow
A potential synthetic route could involve the direct chlorosulfonylation of 2,6-difluorobenzoic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring.
Caption: Generalized workflow for the synthesis of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid.
Step-by-Step Protocol (Illustrative)
-
Preparation : In a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, place 2,6-difluorobenzoic acid.[5]
-
Reaction : Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid via the dropping funnel with continuous stirring. The reaction is highly exothermic and releases HCl gas, which must be neutralized in the gas trap.
-
Heating : After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently under reflux for several hours to ensure complete reaction.
-
Work-up : Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent.
Applications in Drug Discovery
The trifunctional nature of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. The carboxylic acid and sulfonyl chloride groups provide handles for forming amide, ester, and sulfonamide linkages, which are common in drug molecules.[6] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[7]
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, it can be used to prepare complex heterocyclic compounds that are scaffolds for enzyme inhibitors or receptor modulators. The sulfonyl chloride can react with amines to form sulfonamides, a functional group present in many antibacterial and diuretic drugs.[6]
Example Application: Synthesis of a Novel Kinase Inhibitor (Hypothetical)
The following workflow illustrates how 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid could be utilized in the synthesis of a hypothetical kinase inhibitor.
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
This pathway demonstrates the sequential modification of the sulfonyl chloride and carboxylic acid moieties to build a more complex and potentially bioactive molecule. Such strategies are central to modern drug discovery efforts.[8][9]
Safety and Handling
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[3][10][11][12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Skin and Eye Contact : The compound can cause severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]
-
Storage : Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[11] Keep the container tightly sealed.[11]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]
Conclusion
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of reactive functional groups and fluorine substituents provides chemists with a powerful tool for creating novel molecules with potentially enhanced biological activity and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
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SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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PubChemLite. 3-(chlorosulfonyl)-2,6-difluorobenzoic acid (C7H3ClF2O4S). [Link]
- Google Patents. Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
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PubChem. 2,6-Difluorobenzoic acid. [Link]
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PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. [Link]
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Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
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Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
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MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
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